![molecular formula C20H18N6O B2533870 2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline CAS No. 2380188-47-4](/img/structure/B2533870.png)
2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is a complex organic compound that features a quinoxaline core linked to a furan-substituted pyridazine via a piperazine bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline typically involves multi-step organic reactions. One common method involves the initial formation of the quinoxaline core through the condensation of ortho-phenylenediamine with a dicarbonyl compound . The furan-substituted pyridazine can be synthesized separately and then linked to the quinoxaline core via a piperazine bridge using nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Furanones and quinoxaline derivatives.
Reduction: Dihydropyridazines and reduced quinoxaline derivatives.
Substitution: Various substituted piperazine and quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline involves its interaction with specific molecular targets. For example, in its role as an anti-tubercular agent, it may inhibit the synthesis of essential bacterial components, leading to cell death . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazinamide: An anti-tubercular agent with a similar pyridazine core.
Diketopyrrolopyrrole (DPP): A compound with a similar furan ring used in organic electronics.
Uniqueness
2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is unique due to its combination of a quinoxaline core, a furan-substituted pyridazine, and a piperazine bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
2-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-2-5-16-15(4-1)21-14-20(22-16)26-11-9-25(10-12-26)19-8-7-17(23-24-19)18-6-3-13-27-18/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVDDMMZEUJPSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
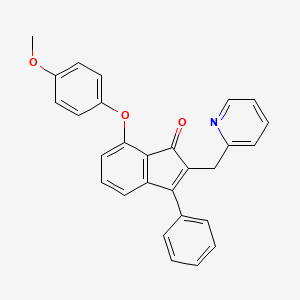
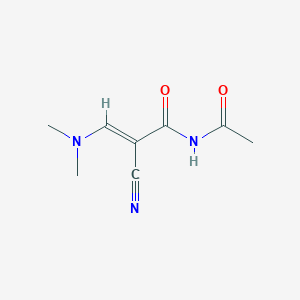
![ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2533790.png)
![3-(4-methoxyphenyl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one](/img/structure/B2533791.png)
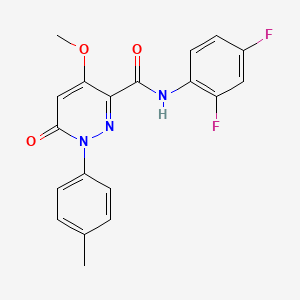
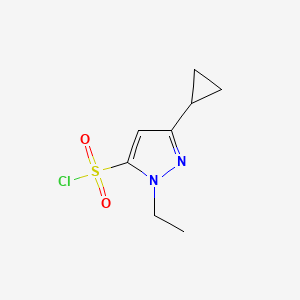
![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2533797.png)
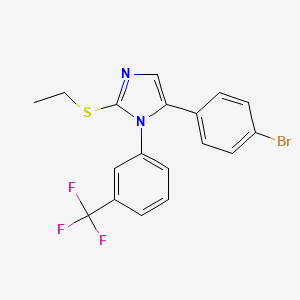
![6-(2-Chloroacetyl)-4-(trifluoromethyl)-2,5,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one](/img/structure/B2533799.png)
![N-(1,3-Benzothiazol-2-ylmethyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2533800.png)
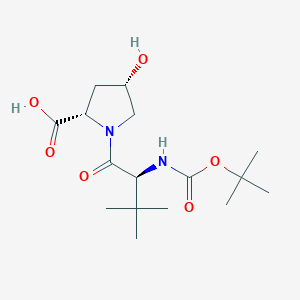
![2,2-Dimethyl-1-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]butan-1-one](/img/structure/B2533803.png)
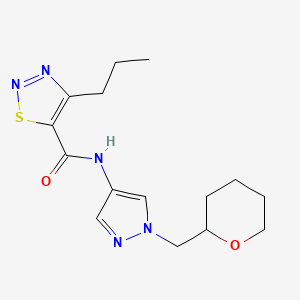
![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide](/img/structure/B2533807.png)
